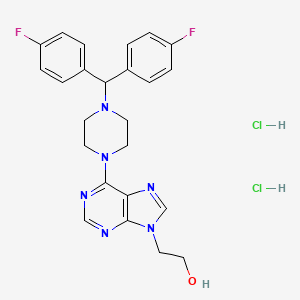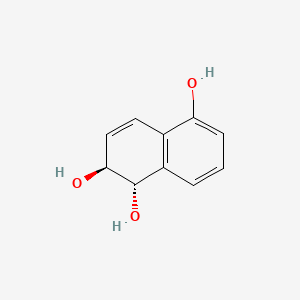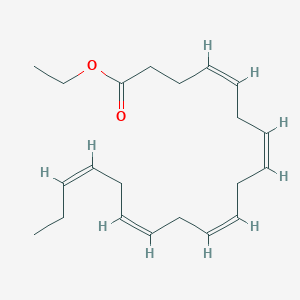
Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16--pentaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate is a long-chain fatty acid ethyl ester. This compound is characterized by its multiple conjugated double bonds, which contribute to its unique chemical properties. It is a derivative of nonadeca-pentaenoic acid, where the carboxy group of the acid is esterified with ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate typically involves the esterification of nonadeca-pentaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and heating. The use of a continuous distillation setup helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester. The final product is obtained through distillation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated ethyl nonadecanoate.
Substitution: Amino or alkoxy derivatives of the ester.
Aplicaciones Científicas De Investigación
Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate can be compared with other long-chain fatty acid ethyl esters such as:
Ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate: Similar in structure but with an additional double bond, making it more unsaturated.
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate: Similar in structure but with a longer carbon chain, affecting its physical properties.
The uniqueness of Ethyl (4Z,7Z,10Z,13Z,16Z)-Nonadeca-4,7,10,13,16-pentaenoate lies in its specific chain length and degree of unsaturation, which influence its chemical reactivity and biological functions.
Propiedades
Número CAS |
2692622-82-3 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-20H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- |
Clave InChI |
OITJCKVSVNJHQO-AAQCHOMXSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


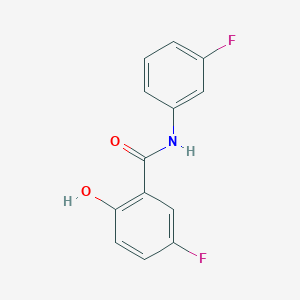
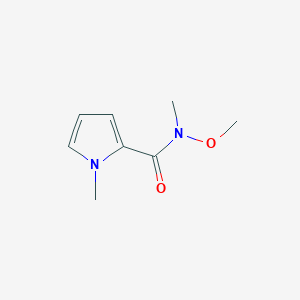
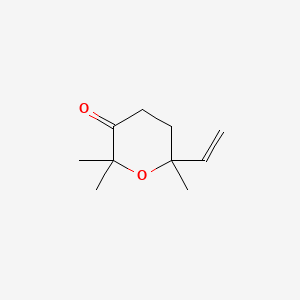
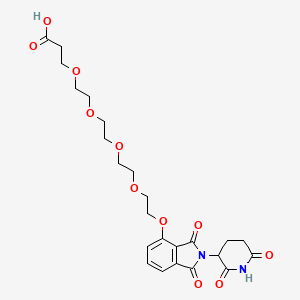

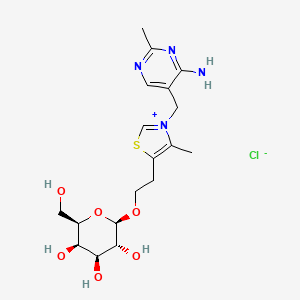

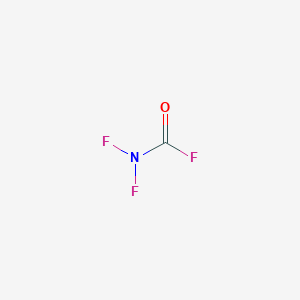

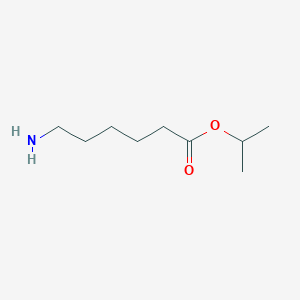
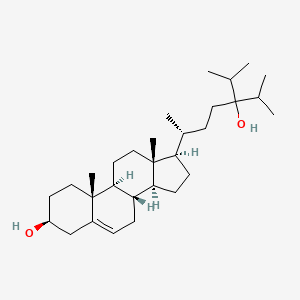
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
